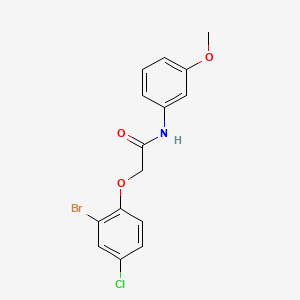![molecular formula C18H21ClO3 B4965532 1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene, commonly known as SR9009, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to a class of compounds known as Rev-Erb agonists, which are known for their potential to regulate the body's circadian rhythm and metabolism. In recent years, SR9009 has become a popular research tool due to its ability to influence various biological processes, making it a promising avenue for future research.
Mecanismo De Acción
SR9009 works by binding to and activating the Rev-Erb protein, which plays a critical role in regulating the body's circadian rhythm and metabolism. When activated, Rev-Erb can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function. Additionally, SR9009 has been shown to increase the production of mitochondria, which are responsible for producing energy in cells.
Biochemical and Physiological Effects:
SR9009 has been shown to have a variety of biochemical and physiological effects on the body. Animal studies have demonstrated that SR9009 can improve endurance, increase energy expenditure, and reduce body fat. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment option for diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using SR9009 in scientific research is its ability to regulate the circadian rhythm and metabolism, making it a valuable tool for investigating various biological processes. Additionally, SR9009 has been shown to be well-tolerated in animal models, with few adverse effects reported. However, one limitation of using SR9009 in lab experiments is its relatively short half-life, which can make dosing and administration challenging.
Direcciones Futuras
There are several potential avenues for future research involving SR9009. One area of interest is its potential as a treatment for metabolic disorders, such as obesity and diabetes. Additionally, SR9009 may have applications in the treatment of cardiovascular disease, as it has been shown to improve lipid metabolism and reduce inflammation. Future research may also investigate the potential of SR9009 as a performance-enhancing drug, as it has been shown to improve endurance and energy metabolism in animal models. Finally, further research is needed to fully understand the long-term effects of SR9009 on human health and to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of SR9009 is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between a chlorophenoxybutanol and a methoxy-methylbenzene. This reaction produces SR9009 in high yields and purity, making it an efficient method for large-scale production.
Aplicaciones Científicas De Investigación
SR9009 has shown significant potential as a research tool for a variety of scientific applications. It has been shown to regulate the circadian rhythm, improve metabolic function, and increase endurance in animal models. Additionally, SR9009 has been investigated for its potential to treat various diseases, including obesity, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-8-9-17(18(12-14)20-2)22-11-4-3-10-21-16-7-5-6-15(19)13-16/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZZUQPHHUWXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)
![2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)
![2-(4-chlorophenyl)-4-{(2-chlorophenyl)[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965493.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4965496.png)
![(3R*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4965502.png)



![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)
![methyl 3-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]-2-methylbenzoate](/img/structure/B4965553.png)
